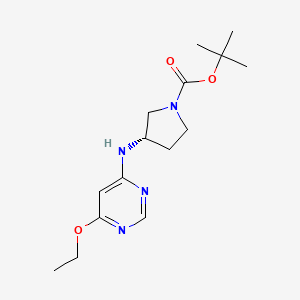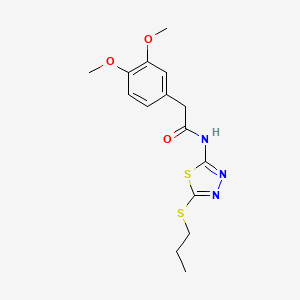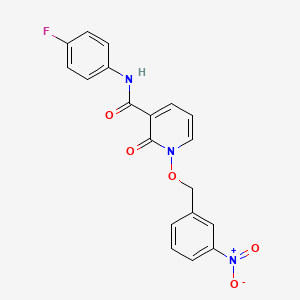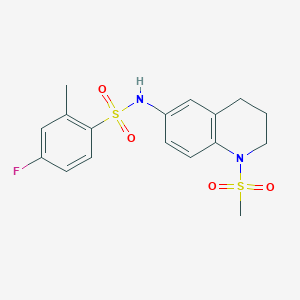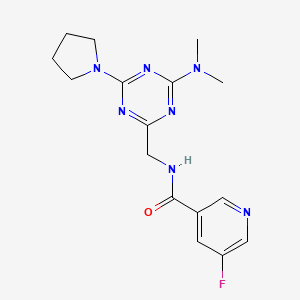![molecular formula C9H7F3O B2552297 (2S)-2-[4-(trifluoromethyl)phenyl]oxirane CAS No. 135312-20-8](/img/structure/B2552297.png)
(2S)-2-[4-(trifluoromethyl)phenyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-[4-(trifluoromethyl)phenyl]oxirane is a synthetic, enantiopure chiral molecule that has been utilized as a reagent for chiral resolution. It is derived from enantiopure (2S,3S)-phenylglycidol and has been shown to react with a variety of α-chiral primary and secondary amines through a regioselective ring-opening process .
Synthesis Analysis
The synthesis of related fluorinated oxiranes has been described in the literature. For instance, 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane was synthesized from 2,4'-difluorobenzophenone using trimethylsulphonium hydrogen sulphate under basic conditions. The optimal reaction conditions were determined through an orthogonal experimental design, leading to high yield and purity of the product . Although this synthesis does not directly pertain to this compound, it provides insight into the synthetic strategies that could be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of this compound allows for its use in chiral resolution due to its enantiopure nature. The presence of fluorine atoms in the molecule is significant as they can be used as markers in NMR spectroscopy, aiding in the identification and quantification of diastereomeric products formed during reactions with chiral amines .
Chemical Reactions Analysis
The chemical reactivity of fluorinated oxiranes, such as this compound, involves regioselective ring-opening reactions. These reactions can be induced by various nucleophiles, leading to the formation of tertiary alcohols with the CH2C(CF3)2OH group. The reactions can proceed under mild conditions and are highly selective, which is advantageous for synthesizing materials with specific functional groups .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of fluorinated oxiranes can be inferred. These compounds are likely to have unique properties due to the presence of the trifluoromethyl group, which can impart high electronegativity, lipophobicity, and stability to the molecule. The physical properties such as melting point, boiling point, and solubility would be influenced by the molecular structure and the presence of fluorine atoms .
科学的研究の応用
Degradation and Stability Studies
Nitisinone, a derivative of (2S)-2-[4-(trifluoromethyl)phenyl]oxirane, was initially developed as a triketone herbicide but found its application in treating a rare metabolic disease due to its high cost and environmental impact concerns. A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to examine the stability of nitisinone under various conditions, identifying major degradation products and contributing to the understanding of its properties and potential risks in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental Applications and Polymer Synthesis
A review on the copolymerization of greenhouse gases with oxiranes, including compounds similar to this compound, discusses the significant developments in using carbon dioxide with oxiranes to produce polycarbonates. This process requires efficient catalysts due to the low reactivity of carbon dioxide, highlighting advancements in catalytic processes and future research directions for improved environmental applications (Ang, Sin, Bee, Tee, Kadhum, Rahmat, & Wasmi, 2015).
Analytical and Biochemical Applications
The analysis of antioxidants and their role in various fields, from food engineering to medicine, is crucial. A critical review by Munteanu and Apetrei (2021) presents the most important tests used to determine antioxidant activity, providing a comprehensive overview of detection mechanisms, advantages, and limitations of these methods. This work helps in understanding the antioxidant capacity of complex samples, including potentially those involving this compound or its derivatives (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety information for “(2S)-2-[4-(trifluoromethyl)phenyl]oxirane” includes several hazard statements: H226, H302, H311, H315, H319, H335, H350 . Precautionary statements include P201, P202, P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P361, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKWTQCQUVXEF-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

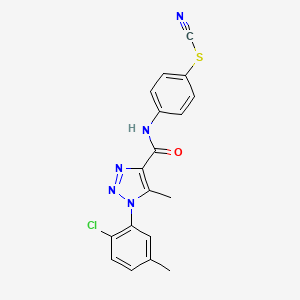
![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)
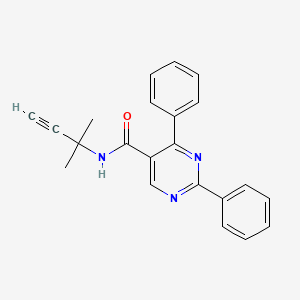
![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)
![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)

![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)
